N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]NICOTINAMIDE is a complex organic compound that features a nicotinamide moiety linked to a phenyl ring substituted with a methyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]NICOTINAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The phenyl ring is then functionalized with the oxadiazole moiety through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions to industrial scales .
Chemical Reactions Analysis
Types of Reactions
N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]NICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]NICOTINAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]NICOTINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to the target. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]BENZAMIDE
- N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]PYRIDINAMIDE
- N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]THIOUREA
Uniqueness
N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]NICOTINAMIDE is unique due to the presence of both the nicotinamide and oxadiazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14N4O2 |
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Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c1-10-8-12(15-18-11(2)22-20-15)5-6-14(10)19-16(21)13-4-3-7-17-9-13/h3-9H,1-2H3,(H,19,21) |
InChI Key |
CPHVETJEPISGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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